molecular formula C7H4N2O3 B6359204 5-Cyano-6-hydroxynicotinic Acid CAS No. 1427083-36-0

5-Cyano-6-hydroxynicotinic Acid

Cat. No.: B6359204
CAS No.: 1427083-36-0
M. Wt: 164.12 g/mol
InChI Key: BNNQTMPZASYUQJ-UHFFFAOYSA-N
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Description

5-Cyano-6-hydroxynicotinic acid is a chemical compound with the molecular formula C7H4N2O3. It is a derivative of nicotinic acid, featuring a cyano group at the 5-position and a hydroxyl group at the 6-position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

5-Cyano-6-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. One of the key enzymes it interacts with is 6-hydroxynicotinic acid 3-monooxygenase, which catalyzes the hydroxylation of 6-hydroxynicotinic acid to form 2,5-dihydroxypyridine . This interaction is crucial for the degradation of nicotinic acid and its derivatives. Additionally, this compound has been shown to interact with various proteins and biomolecules involved in cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and detoxification processes . Furthermore, this compound can impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes such as 6-hydroxynicotinic acid 3-monooxygenase, leading to the production of reactive intermediates that can modulate cellular processes . Additionally, this compound can inhibit or activate certain enzymes, thereby influencing metabolic flux and gene expression. These molecular interactions are critical for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and gene expression. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of nicotinic acid and its derivatives. It interacts with enzymes such as 6-hydroxynicotinic acid 3-monooxygenase, which catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-hydroxynicotinic acid typically involves the nitration of 6-hydroxynicotinic acid, followed by a reduction process to introduce the cyano group. The reaction conditions often include the use of strong acids and reducing agents to achieve the desired product. For example, nitration can be carried out using concentrated nitric acid, and the reduction step may involve the use of sodium cyanide or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyano-6-hydroxynicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-hydroxynicotinic acid
  • 6-Hydroxynicotinic acid
  • 5-Amino-6-hydroxynicotinic acid

Uniqueness

5-Cyano-6-hydroxynicotinic acid is unique due to the presence of both the cyano and hydroxyl groups on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the cyano group enhances its ability to participate in nucleophilic addition reactions, while the hydroxyl group allows for hydrogen bonding interactions .

Properties

IUPAC Name

5-cyano-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-2-4-1-5(7(11)12)3-9-6(4)10/h1,3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNQTMPZASYUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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